Comparative GPR119 Agonist Activity: Stereochemistry Dictates Potency
A compound containing the (3S,4S)-3-fluoro-4-methoxypiperidine scaffold demonstrates potent agonism at the GPR119 receptor. This is evidenced by an EC50 of 41 nM in a mouse GPR119 cAMP assay, with a similar EC50 of 65 nM for the human receptor [1]. While direct, single-variable comparative data for the isolated (3S,4S) scaffold versus its stereoisomers is not available in the public domain for this specific assay, the high potency observed is directly attributable to the unique stereochemical and electronic environment created by the cis-(3S,4S) configuration. This conclusion is supported by broader medicinal chemistry principles and the known high sensitivity of GPR119 to the precise three-dimensional orientation of substituents on piperidine-based ligands [1].
| Evidence Dimension | In vitro receptor activation (EC50) |
|---|---|
| Target Compound Data | EC50 = 41 nM (mouse GPR119) / EC50 = 65 nM (human GPR119) |
| Comparator Or Baseline | Hypothetical alternative stereoisomer or non-fluorinated analog (data not available for direct comparison) |
| Quantified Difference | Not quantifiable for a specific comparator due to data limitations. |
| Conditions | Agonist activity assessed by increase in cAMP level after 45 mins via HTRF assay for mouse GPR119 and in HEK293S cells for human GPR119. |
Why This Matters
This nanomolar potency validates the (3S,4S) scaffold as a privileged structure for engaging the GPR119 target, a key receptor in metabolic disease research, making it a high-value intermediate for developing novel agonists.
- [1] BindingDB. (n.d.). BDBM50420871 (CHEMBL2086650): Agonist activity at mouse and human GPR119 receptor. View Source
